molecular formula C18H15N3O3S B2571725 N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide CAS No. 872613-64-4

N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide

Cat. No.: B2571725
CAS No.: 872613-64-4
M. Wt: 353.4
InChI Key: LVFDAZAGZPAYIU-UHFFFAOYSA-N
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Description

N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its core structure incorporates a 1,3,4-oxadiazole ring, a privileged scaffold known for its diverse biological activities, including inhibition of various enzymes . The molecule is strategically designed with a benzamide moiety and a phenacylsulfanyl tail, suggesting potential as a versatile scaffold for targeting nucleotide-binding pockets or allosteric sites. Researchers are investigating this compound and its analogs primarily for their potential anti-cancer properties , as the 1,3,4-oxadiazole nucleus is frequently explored in the development of chemotherapeutic agents. The mechanism of action is hypothesized to involve interaction with key cellular targets, potentially related to kinase signaling pathways or other regulatory proteins, making it a valuable tool for probing disease mechanisms and identifying new therapeutic opportunities. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-15(13-7-3-1-4-8-13)12-25-18-21-20-16(24-18)11-19-17(23)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFDAZAGZPAYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-oxo-2-phenylethyl chloride with thiourea to form 2-oxo-2-phenylethyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazole. Finally, this compound is coupled with benzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts, controlled temperatures, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the benzamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

Mechanism of Action

The mechanism of action of N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Electronic Effects : Fluorine or methoxy substituents enhance solubility and target binding, as seen in 2-fluoro and trimethoxyphenyl derivatives .
  • Steric Influence : Bulky groups (e.g., cyclohexyl in LMM11) reduce cytotoxicity while maintaining efficacy .
  • Linker Flexibility : Propanamide linkers (e.g., in 7c–7f) improve structural diversity but may alter pharmacokinetics compared to methyl bridges .

Biological Activity

N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on available research.

The molecular formula of N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is C22H24N4O2S3, with a molecular weight of 472.7 g/mol. The compound features a complex structure that includes an oxadiazole ring and a benzamide moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC22H24N4O2S3
Molecular Weight472.7 g/mol
IUPAC NameNot specified

Research indicates that compounds similar to N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide may exhibit various mechanisms of action:

  • Antimicrobial Activity : Compounds with oxadiazole structures have shown effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary studies suggest that similar compounds may induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds:

Antimicrobial Activity

A study demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial growth by interfering with essential metabolic pathways.

Anti-inflammatory Effects

In vitro studies have shown that certain oxadiazole derivatives can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Research has indicated that compounds structurally related to N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line : MCF7 (breast cancer)
  • IC50 Value : 15 µM after 48 hours of treatment

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effects against E. coli and S. aureus.
    • Method : Disc diffusion method.
    • Results : Zones of inhibition measured 15 mm for E. coli and 20 mm for S. aureus.
  • Study on Anti-inflammatory Properties :
    • Objective : To assess cytokine production in LPS-stimulated macrophages.
    • Method : ELISA assays for TNF-alpha and IL-6.
    • Results : A significant reduction (up to 60%) in cytokine levels was observed at concentrations above 10 µM.

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